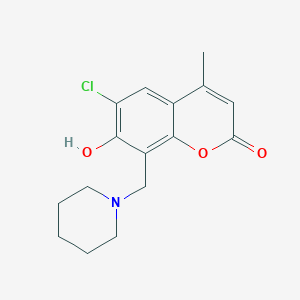![molecular formula C19H19NO3 B5910432 3-hydroxy-4-methyl-2-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5910432.png)
3-hydroxy-4-methyl-2-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-4-methyl-2-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one, also known as HU-210, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors, which are found throughout the body and are involved in a variety of physiological processes.
Mechanism of Action
3-hydroxy-4-methyl-2-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one binds to the cannabinoid receptors CB1 and CB2, which are found throughout the body, but are particularly abundant in the brain. This binding activates a signaling cascade that ultimately leads to various physiological effects, including pain relief, appetite stimulation, and mood modulation.
Biochemical and Physiological Effects:
3-hydroxy-4-methyl-2-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one has been shown to have a wide range of effects on the body, including analgesia, anti-inflammatory activity, and neuroprotection. It has also been shown to have potential therapeutic applications in a variety of conditions, including chronic pain, epilepsy, and multiple sclerosis.
Advantages and Limitations for Lab Experiments
3-hydroxy-4-methyl-2-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one is a potent and highly selective agonist of the cannabinoid receptors, which makes it a useful tool for studying the effects of cannabinoids on the body. However, its potent effects also make it difficult to use in certain experimental settings, particularly those involving animals.
Future Directions
There are many potential future directions for research involving 3-hydroxy-4-methyl-2-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one and other synthetic cannabinoids. Some possible areas of focus include the development of new therapeutic applications, the study of the long-term effects of chronic cannabinoid use, and the exploration of the potential role of cannabinoids in the treatment of addiction and other psychiatric disorders.
In conclusion, 3-hydroxy-4-methyl-2-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one is a synthetic cannabinoid that has been the subject of extensive scientific research. Its potent effects on the body make it a useful tool for studying the effects of cannabinoids on the brain and other organs, and it has potential therapeutic applications in a variety of conditions. However, its potent effects also make it difficult to use in certain experimental settings, and more research is needed to fully understand its long-term effects and potential therapeutic applications.
Synthesis Methods
The synthesis of 3-hydroxy-4-methyl-2-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one involves several steps, including the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with 1-(2-iodobenzyl)pyrrolidine, followed by a series of reactions involving various reagents and solvents. The final product is purified by chromatography and characterized by spectroscopy.
Scientific Research Applications
3-hydroxy-4-methyl-2-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one has been the subject of extensive scientific research, particularly in the field of cannabinoid pharmacology. It has been used to study the effects of cannabinoids on the brain and other organs, as well as their potential therapeutic applications.
properties
IUPAC Name |
3-hydroxy-4-methyl-2-(pyrrolidin-1-ylmethyl)benzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-12-17(21)13(11-20-8-4-5-9-20)10-16-14-6-2-3-7-15(14)19(22)23-18(12)16/h2-3,6-7,10,21H,4-5,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYYVVTZRFMHJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=C1OC(=O)C3=CC=CC=C32)CN4CCCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-4-methyl-2-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one](/img/structure/B5910349.png)
![3-[4-(methylthio)phenyl]-1-(4-nitrophenyl)-2-propen-1-one](/img/structure/B5910355.png)
![3-ethyl-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5910357.png)
![2-[2-(2-nitrophenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5910359.png)

![1-hydroxy-3-methyl-2-(1-piperidinylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5910368.png)



![2-(3-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5910397.png)

![6-chloro-7-hydroxy-4-methyl-8-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B5910420.png)
![2-acetyl-3-(4-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5910440.png)
